molecular formula C13H18N2O2 B8353827 1-Ethyl-4-(4-nitrophenyl)piperidine

1-Ethyl-4-(4-nitrophenyl)piperidine

Cat. No.: B8353827
M. Wt: 234.29 g/mol
InChI Key: JQFDATOQVHFNQL-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-nitrophenyl)piperidine is a piperidine derivative featuring an ethyl group at the 1-position and a 4-nitrophenyl moiety at the 4-position. Piperidine rings are common in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-ethyl-4-(4-nitrophenyl)piperidine

InChI

InChI=1S/C13H18N2O2/c1-2-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-6,12H,2,7-10H2,1H3

InChI Key

JQFDATOQVHFNQL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985-30-7)

  • Structure : Differs by the addition of an ethyl carboxylate ester at position 4 of the piperidine ring.
  • Properties : Molecular weight = 278.308 g/mol; HS code 2933399090. The carboxylate group increases hydrophilicity and may serve as a synthetic handle for further derivatization.
  • Applications : Used as an intermediate in organic synthesis, particularly in the development of bioactive molecules .

1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzylidene)piperidine (Compound 37)

  • Structure : Incorporates a benzylidene group (C=CH-) at position 4, substituted with a trifluoromethyl and nitro group on the aromatic ring.
  • Properties : Melting point = 157°C; synthesized via condensation with triethyl phosphite. The trifluoromethyl group enhances lipophilicity and metabolic stability.

1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS 380493-82-3)

  • Structure : Features a hydrazone (-NH-N=CH-) linker between the piperidine and 4-nitrophenyl group.
  • Properties: Molecular formula = C₁₃H₁₈N₄O₂.
  • Applications : Likely used in coordination chemistry or as a precursor for heterocyclic compounds .

1-(3-Methyl-4-nitrophenyl)piperidin-4-one

  • Structure : Substituted with a methyl group at the 3-position of the phenyl ring and a ketone at position 4 of the piperidine.
  • Properties : The ketone increases electrophilicity, enabling nucleophilic additions. The methyl group introduces steric hindrance.

3-(4-Nitrophenyl)piperidine

  • Structure : The nitro group is at the para position of the phenyl ring, but the piperidine substitution is at position 3.
  • Properties : Positional isomerism affects dipole moments and solubility. Market analysis (2020–2025) indicates its use in pharmaceuticals and agrochemicals .

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications
1-Ethyl-4-(4-nitrophenyl)piperidine C₁₃H₁₆N₂O₂ ~244.29 (calculated) Ethyl, 4-nitrophenyl Intermediate, potential kinase inhibitors
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate C₁₄H₁₈N₂O₄ 278.308 Carboxylate ester Synthetic intermediate
1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzylidene)piperidine C₁₆H₁₆F₃N₃O₂ 339.31 (calculated) Benzylidene, trifluoromethyl MNK inhibitors
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine C₁₃H₁₈N₄O₂ 278.32 (calculated) Hydrazone Coordination chemistry

Research Findings and Trends

  • Synthetic Routes : Arylation with nitrofluorobenzene is a common method for introducing the 4-nitrophenyl group , while condensation reactions (e.g., with aldehydes) are used for benzylidene derivatives .
  • Biological Activity : Piperidine derivatives with nitro groups show promise in kinase inhibition due to electron-withdrawing effects enhancing target binding . Trifluoromethyl groups improve pharmacokinetic profiles .
  • Market Trends: 3-(4-Nitrophenyl)piperidine is projected to grow in pharmaceutical applications, driven by demand for novel heterocycles .

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